molecular formula C13H9NO2 B4390282 naphtho[2,1-b]furan-2-carboxamide

naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B4390282
M. Wt: 211.22 g/mol
InChI Key: VQMXMQWQEILHQK-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carboxamide, with the CAS number 69789-96-4, is a chemical compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol . It is part of a class of naphthofuran carboxamides that serve as versatile scaffolds and key intermediates in medicinal chemistry and pharmaceutical research . Researchers utilize this core structure to develop and explore novel bioactive molecules. Notably, structural analogs of naphthofuran-carboxamide, such as naphtho[1,2-b]furan-2-carboxamide derivatives, have been identified as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists in preclinical studies . This mechanism is a recognized target for investigating potential therapeutic agents for obesity, as MCH-R1 plays a key role in regulating energy homeostasis and food intake . The compound's structure allows for further functionalization, particularly at the carboxamide group, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies . Available chemical derivatives include substitutions with isopropyl, cyclopropyl, and 2-chloroethyl groups, demonstrating its utility as a building block in organic synthesis . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXMQWQEILHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Naphthofuran and Carboxamide Moieties in Biologically Active Compounds

The therapeutic potential of the naphtho[2,1-b]furan-2-carboxamide core is intrinsically linked to the individual contributions of its constituent parts: the naphthofuran nucleus and the carboxamide group. Both moieties are well-established pharmacophores, frequently found in a multitude of biologically active compounds.

The naphthofuran moiety , a fusion of a naphthalene (B1677914) ring and a furan (B31954) ring, is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties. researchgate.net Derivatives of this bicyclic system are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.net The rigid, planar structure of the naphthofuran core provides a scaffold that can be readily functionalized, allowing chemists to modulate its biological profile. researchgate.net For instance, various naphtho[2,1-b]furan (B1199300) derivatives fused with other heterocyclic rings like thiazole (B1198619) have been studied for numerous pharmacological activities. researchgate.net

The carboxamide group (-CONH2) is one of the most prevalent functional groups in medicinal chemistry, present in approximately 25% of all marketed drugs. wiley-vch.dersc.org Its importance stems from its high stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors. wiley-vch.dejocpr.com The amide bond is a critical component of peptides and proteins, and its incorporation into drug molecules can mimic these natural interactions. rsc.orgjocpr.com Carboxamides are ubiquitous in drug molecules, serving as key pharmacophores in agents with applications ranging from antibacterial to anticancer and anti-inflammatory therapies. nih.gov The proteolytic stability of the amide bond, compared to esters, also contributes to the favorable pharmacokinetic properties of many carboxamide-containing drugs. wiley-vch.de

Overview of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds are a fundamental class of organic molecules that are central to the field of drug discovery and development. rroij.commdpi.com These cyclic compounds, which contain at least one atom other than carbon within their ring structure (such as nitrogen, oxygen, or sulfur), are ubiquitous in nature and form the structural basis for a vast number of pharmaceuticals. rroij.com It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring, highlighting their critical role in modern medicine.

The immense structural diversity of heterocyclic scaffolds allows for the creation of molecules with a wide range of shapes, sizes, and electronic properties. rroij.com This versatility enables medicinal chemists to design compounds that can precisely interact with specific biological targets, including enzymes, receptors, and nucleic acids, to elicit a desired therapeutic effect. rroij.com Heterocyclic compounds can act as agonists or antagonists at receptors, inhibit enzyme activity, or modulate cellular signaling pathways. rroij.com

Their prevalence in successful drugs, such as the beta-lactam ring in penicillin antibiotics or the purine (B94841) and pyrimidine (B1678525) bases in antiviral medications like acyclovir, demonstrates their profound impact on human health. reachemchemicals.com The development of new synthetic methodologies continues to expand the accessible chemical space of heterocyclic compounds, providing a continuous stream of novel scaffolds for drug discovery programs and paving the way for innovative therapies. mdpi.comrsc.org

Evolution of Research Perspectives on Naphtho 2,1 B Furan 2 Carboxamide Derivatives

Diverse Synthetic Routes to the Naphtho[2,1-b]furan (B1199300) Core System

Condensation Reactions with Naphthol Derivatives

A prevalent method for synthesizing the naphtho[2,1-b]furan core involves the condensation of naphthol derivatives with suitable reagents. For instance, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone (B3395972) leads to the formation of 2-acetylnaphtho[2,1-b]furan. medcraveonline.com Similarly, reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) in the presence of potassium carbonate and dimethylformamide (DMF) yields ethyl naphtho[2,1-b]furan-2-carboxylate. arkat-usa.org Another approach involves the reaction of 2-naphthol (B1666908) with chloroform (B151607) and sodium hydroxide (B78521) to produce 2-hydroxy-1-naphthaldehyde, which can then be further reacted. ijpcbs.com

A one-pot synthesis has been described where a mixture of a benzaldehyde (B42025) derivative, hippuric acid, and acetic anhydride (B1165640) is reacted in the presence of a nanocatalyst. Subsequent addition of β-naphthol under solvent-free microwave irradiation yields naphtho[2,1-b]furan-2(1H)-ones. researchgate.net

Table 1: Examples of Condensation Reactions for Naphtho[2,1-b]furan Synthesis

Naphthol DerivativeReagentCatalyst/BaseSolventProductReference
2-Hydroxy-1-naphthaldehydeChloroacetoneAnhydrous Potassium CarbonateAcetone2-Acetylnaphtho[2,1-b]furan medcraveonline.com
2-Hydroxy-1-naphthaldehydeEthyl ChloroacetatePotassium CarbonateDMFEthyl Naphtho[2,1-b]furan-2-carboxylate arkat-usa.org
2-NaphtholChloroformSodium HydroxideEthanol/Water2-Hydroxy-1-naphthaldehyde ijpcbs.com
β-NaphtholBenzaldehyde, Hippuric Acid, Acetic AnhydrideNanocatalystSolvent-free (Microwave)Naphtho[2,1-b]furan-2(1H)-one researchgate.net

Thorpe-Ziegler Cyclization Strategies

The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones through the intramolecular cyclization of dinitriles. wikipedia.org This methodology, conceptually related to the Dieckmann condensation, is particularly effective for synthesizing five- to eight-membered rings and larger rings with more than thirteen members. wikipedia.orgchem-station.com The reaction proceeds by base-catalyzed self-condensation of aliphatic nitriles to form enamines, which then undergo cyclization. wikipedia.org While a direct application of the Thorpe-Ziegler reaction for the synthesis of this compound is not explicitly detailed in the provided context, its principles are relevant for constructing cyclic systems.

Formal [3+2] Cycloaddition Approaches for Naphthofuran Formation

Formal [3+2] cycloaddition reactions provide an efficient route to five-membered heterocyclic rings. libretexts.org In the context of naphthofuran synthesis, this can involve the reaction of a three-atom dipole with a two-atom dipolarophile. libretexts.orgwikipedia.org

One such approach is the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes. nih.govmdpi.comnih.gov This method is advantageous due to its environmentally friendly nature, proceeding without the need for bases, metals, or other catalysts. nih.govnih.gov The reaction is believed to proceed through the formation of a 1,5-biradical intermediate. nih.gov

Another strategy involves the In(OTf)₃-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.orgrsc.org This method offers high regioselectivity and yields a variety of naphtho[1,2-b]furan-3-carboxamides. rsc.orgrsc.org Similarly, a Re₂O₇-catalyzed formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides has been developed. nih.gov Chiral bifunctional Brønsted base catalysis has also been employed in the enantioselective [3+2] cycloaddition of donor-acceptor cyclopropanes with azadienes to produce spiro-cyclopentane benzofurans. rsc.org

Table 2: Examples of [3+2] Cycloaddition Reactions for Naphthofuran Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
2-Hydroxy-1,4-naphthoquinoneAlkyne/AlkenesVisible Light (Blue LEDs)Naphtho[2,3-b]furan-4,9-diones nih.govmdpi.comnih.gov
1,4-Naphthoquinoneβ-KetoamideIn(OTf)₃Naphtho[1,2-b]furan-3-carboxamides rsc.orgrsc.org
1,4-Naphthoquinoneβ-KetoamideRe₂O₇Naphtho[1,2-b]furan-3-carboxamides nih.gov
Donor-Acceptor CyclopropaneAzadieneChiral Brønsted BaseSpiro-cyclopentane benzofurans rsc.org

Synthesis via Ethyl Naphtho[2,1-b]furan-2-carboxylate Intermediates

A common and versatile route to this compound and its derivatives involves the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate as a key intermediate. jsac.or.jpjst.go.jp This ester is typically prepared by reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as DMF. arkat-usa.orgnih.gov The resulting ethyl ester can then be readily converted to the desired carboxamide.

The synthesis of the precursor 2-hydroxy-1-naphthaldehyde can be achieved from 1-naphthol (B170400) by reacting it with paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534). jst.go.jp The subsequent reaction with ethyl bromoacetate (B1195939) furnishes ethyl naphtho[1,2-b]furan-2-carboxylate. jst.go.jp

The ethyl naphtho[2,1-b]furan-2-carboxylate has been characterized by various spectroscopic techniques, and its structure confirmed by X-ray diffraction studies. jsac.or.jpjst.go.jp

Functionalization and Derivatization at the Carboxamide Moiety

The carboxamide group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Generation of Hydrazide Derivatives

A key transformation of the carboxamide functionality is its conversion to a hydrazide. This is typically achieved by reacting the corresponding ethyl ester, ethyl naphtho[2,1-b]furan-2-carboxylate, with hydrazine (B178648) hydrate (B1144303). arkat-usa.orgijpcbs.comnih.govnih.gov The reaction is often carried out in ethanol, sometimes with a catalytic amount of a concentrated acid like hydrochloric acid, under reflux conditions. ijpcbs.comnih.govnih.gov

The resulting naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is a valuable intermediate for the synthesis of various heterocyclic systems. arkat-usa.orgijpcbs.comnih.gov For example, it can be condensed with aldehydes to form Schiff bases, which can then be further cyclized. arkat-usa.orgijpcbs.com Reaction with substituted 2-chloro-3-formylquinolines yields the corresponding Schiff bases, which upon treatment with chloroacetyl chloride, produce azetidinone derivatives. arkat-usa.org Similarly, condensation with aromatic aldehydes gives N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides. ijpcbs.com The hydrazide can also react with chalcones to form pyrazole (B372694) derivatives. nih.govnih.gov

Hydrazides and their subsequent derivatives, hydrazones, are an important class of compounds in medicinal chemistry, with the -NHNH₂ and -NHN=CH- groups contributing to their pharmaceutical properties. hygeiajournal.com

Table 3: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide and its Derivatives

Starting MaterialReagent(s)ConditionsProductReference
Ethyl naphtho[2,1-b]furan-2-carboxylateHydrazine HydrateEthanol, RefluxNaphtho[2,1-b]furan-2-carbohydrazide arkat-usa.orgijpcbs.comnih.govnih.gov
Naphtho[2,1-b]furan-2-carbohydrazide2-Chloro-3-formylquinolinesEthanol, Acetic Acid (cat.), RefluxSchiff Base arkat-usa.org
Schiff Base from aboveChloroacetyl Chloride, TriethylamineDioxaneN-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]this compound arkat-usa.org
Naphtho[2,1-b]furan-2-carbohydrazideAromatic AldehydesEthanol, Conc. HCl (cat.), RefluxN'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide ijpcbs.com
Naphtho[2,1-b]furan-2-carbohydrazideChalconesDioxane, Acetic Acid (cat.), Reflux1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles nih.govnih.gov

Introduction of Substituted Alkyl/Aryl Groups on the Amide Nitrogen

The functionalization of the amide nitrogen atom in this compound is a key strategy for creating diverse derivatives. This can be achieved through several synthetic routes, primarily involving the coupling of a suitable amine with an activated form of naphtho[2,1-b]furan-2-carboxylic acid or by modifying a pre-existing N-substituted framework.

A common and direct approach is the amidation of naphtho[2,1-b]furan-2-carboxylic acid. This typically involves a two-step, one-pot process:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate. A standard method is the formation of an acyl chloride by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. jst.go.jpfishersci.co.uk

Amine Coupling: The resulting acyl chloride is then treated with a primary or secondary amine (R¹R²NH) in the presence of a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to yield the corresponding N-substituted this compound. fishersci.co.uk

Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine, bypassing the need to isolate the acyl chloride. nih.gov These reagents activate the carboxylic acid in situ, forming a highly reactive species that readily reacts with the amine. Widely used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions such as racemization. nih.govpeptide.com

Another documented strategy involves the derivatization of the corresponding carbohydrazide (B1668358). For instance, N'-[(arylamino)acetyl]naphtho[2,1-b]furan-2-carbohydrazides have been synthesized. ijpcbs.com This multi-step process begins with the synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide from naphtho[2,1-b]furan-2-carbohydrazide and chloroacetyl chloride. ijpcbs.com The subsequent nucleophilic substitution reaction with various aromatic primary amines introduces the N-aryl group. ijpcbs.com

A more complex N-substitution has been achieved in the synthesis of N-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamides. arkat-usa.org This synthesis starts with the condensation of naphtho[2,1-b]furan-2-carbohydrazide with 2-chloro-3-formylquinolines to form a Schiff base. arkat-usa.org A subsequent [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of triethylamine forms the substituted azetidinone ring, effectively linking a complex heterocyclic system to the amide nitrogen. arkat-usa.org

Table 1: Examples of N-Substituted this compound Derivatives and Methods

PrecursorReagentsSubstituent TypeProduct Class
Naphtho[2,1-b]furan-2-carbohydrazide1. Chloroacetyl chloride2. Aromatic aminesArylN'-[(arylamino)acetyl]naphtho[2,1-b]furan-2-carbohydrazides
Naphtho[2,1-b]furan-2-carbohydrazide1. 2-Chloro-3-formylquinolines2. Chloroacetyl chloride, Et₃NHeterocyclic (Azetidinone)N-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamides
Naphtho[2,1-b]furan-2-carboxylic acid1. SOCl₂2. Primary/Secondary Amine, BaseAlkyl/ArylN-Alkyl/Aryl-naphtho[2,1-b]furan-2-carboxamides
Naphtho[2,1-b]furan-2-carboxylic acid1. EDC, HOBt2. Primary/Secondary Amine, BaseAlkyl/ArylN-Alkyl/Aryl-naphtho[2,1-b]furan-2-carboxamides

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of the this compound scaffold typically proceeds through a well-established multi-step pathway starting from 2-hydroxy-1-naphthaldehyde.

The key steps and their underlying mechanisms are:

Formation of Ethyl Naphtho[2,1-b]furan-2-carboxylate: The synthesis is initiated by the reaction of 2-hydroxy-1-naphthaldehyde with an α-halo ester, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like anhydrous potassium carbonate (K₂CO₃). ijpcbs.comijpcbs.com This transformation is a tandem reaction that proceeds via two main mechanistic steps:

O-Alkylation: The base deprotonates the phenolic hydroxyl group of the naphthaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in an Sₙ2 reaction, displacing the halide ion and forming an ether intermediate.

Intramolecular Cyclization/Condensation: The base then abstracts an acidic α-proton from the newly introduced ester moiety, generating a carbanion. This carbanion subsequently attacks the adjacent aldehyde's carbonyl carbon in an intramolecular aldol-type or Perkin-like condensation. youtube.com The resulting alkoxide intermediate undergoes dehydration (elimination of a water molecule) to form the furan (B31954) ring, yielding the stable, aromatic ethyl naphtho[2,1-b]furan-2-carboxylate. ijpcbs.comijpcbs.com

Formation of Naphtho[2,1-b]furan-2-carbohydrazide: The ethyl ester is commonly converted to the carbohydrazide by refluxing with hydrazine hydrate, often in the presence of an acid catalyst like concentrated hydrochloric acid (HCl) in an alcohol solvent. arkat-usa.orgijpcbs.com The mechanism involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide.

Hydrolysis to Carboxylic Acid: To obtain the parent naphtho[2,1-b]furan-2-carboxylic acid, the ethyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification. jst.go.jp

Amide Formation: As detailed in the previous section, the carboxylic acid is then converted to the target carboxamide. The mechanism depends on the method used. For the acid chloride route, it's a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. fishersci.co.uk For coupling-reagent-mediated methods, the mechanism involves the formation of a highly reactive activated ester or O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukpeptide.com

An alternative, modern pathway for synthesizing the core ring system involves an electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers, which can produce naphtho[2,1-b]furan-2-carbaldehydes. researcher.liferesearchgate.net These aldehydes can then be oxidized to the corresponding carboxylic acid, providing another route to the key precursor for carboxamide synthesis. This pathway is proposed to proceed through a radical mechanism. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental compatibility of the synthetic steps leading to naphtho[2,1-b]furan-2-carboxamides and their derivatives. Various catalytic strategies are employed throughout the synthetic sequence.

Base Catalysis: The foundational step of the synthesis, the formation of the naphthofuran ring from 2-hydroxy-1-naphthaldehyde and an ethyl haloacetate, relies on base catalysis. Anhydrous potassium carbonate (K₂CO₃) is widely used. It serves a dual purpose: first, as a base to deprotonate the phenol (B47542) for the initial O-alkylation, and second, to facilitate the subsequent intramolecular cyclization by generating the necessary carbanion. ijpcbs.com

Acid Catalysis: The conversion of ethyl naphtho[2,1-b]furan-2-carboxylate to the corresponding carbohydrazide using hydrazine hydrate is often accelerated by a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl). arkat-usa.orgijpcbs.com The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydrazine.

Lewis Acid Catalysis: While more extensively documented for the synthesis of the isomeric naphtho[1,2-b]furan (B1202928) system, Lewis acids represent a powerful catalytic approach. For example, Indium(III) triflate (In(OTf)₃) has been shown to catalyze a cascade formal [3+2] cycloaddition between 1,4-naphthoquinones and β-ketoamides to regioselectively produce naphtho[1,2-b]furan-3-carboxamides. rsc.org Such catalysts activate the substrates by coordinating to carbonyl oxygens, facilitating cycloaddition pathways. rsc.org

Electrocatalysis: A novel and green catalytic approach involves the electrosynthesis of naphtho[2,1-b]furan-2-carbaldehydes from propargylic aryl ethers. researchgate.net This method avoids the need for chemical oxidants and proceeds under mild conditions, representing a modern, sustainable catalytic strategy. researchgate.net

Amide Coupling Catalysts/Reagents: The final step, forming the amide bond, heavily relies on a class of reagents that can be considered catalysts or activators. Carbodiimides like EDC and DIC, and phosphonium (B103445) or uronium salts such as HBTU, HATU, and PyBOP, are used to facilitate the coupling between naphtho[2,1-b]furan-2-carboxylic acid and an amine. nih.govpeptide.com These reagents operate by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. Additives like HOBt or DMAP are often used as co-catalysts to enhance reaction rates and suppress side reactions. nih.gov

Table 2: Catalysts in the Synthesis of this compound and Precursors

Synthetic StepCatalyst/ReagentCatalyst TypeFunction
Furan ring formationK₂CO₃BaseDeprotonation of phenol and α-carbon of ester
Hydrazide formationConc. HClBrønsted AcidActivation of ester carbonyl
Amide bond formationEDC, HOBtCoupling Reagent / AdditiveActivation of carboxylic acid
Amide bond formationHATU, DIPEACoupling Reagent / BaseActivation of carboxylic acid
N-Azetidinone formationTriethylamine (Et₃N)BasePromotes cycloaddition, scavenges HCl
Aldehyde synthesis(Electrolysis)ElectrocatalysisPromotes rearrangement/cyclization

Synthesis of Novel this compound-Fused Heterocyclic Systems

The fusion of various heterocyclic rings onto the this compound framework has been a focal point of medicinal chemistry research. These synthetic efforts have led to the creation of diverse molecular architectures, each with unique chemical properties and potential biological significance.

Thiazolidinone moieties have been successfully incorporated into the naphtho[2,1-b]furan structure, leading to compounds with potential pharmacological value. One synthetic route begins with 2-acetylnaphtho[2,1-b]furan, which is first converted to 2-bromoacetylnaphtho[2,1-b]furan. ijpsonline.com This intermediate is then reacted with thiourea (B124793) to yield 2-(2-aminothiozol-4-yl)naphtho[2,1-b]furan. ijpsonline.com Subsequent reaction with various aromatic aldehydes produces the corresponding Schiff bases, which are then cyclized with thioglycolic acid to furnish the final 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans. ijpsonline.com

An alternative approach involves the synthesis of N-substituted naphthofuran carboxamides. For instance, ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate can be converted to its hydrazide, which is then reacted with various benzaldehydes to form Schiff bases. researchgate.net These intermediates undergo cyclization with mercaptoacetic acid in the presence of anhydrous zinc chloride to yield 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide derivatives. researchgate.net The structures of these newly synthesized compounds are typically confirmed using IR, NMR, and mass spectrometry. researchgate.net

Table 1: Synthesis of Thiazolidinone Derivatives

Starting MaterialKey ReagentsIntermediate(s)Final Product ClassRef.
2-Acetylnaphtho[2,1-b]furanBromine, Thiourea, Aromatic Aldehydes, Thioglycolic Acid2-Bromoacetylnaphtho[2,1-b]furan, 2-(2-Aminothiozol-4-yl)naphtho[2,1-b]furan, Schiff Bases2-[2-(2-Aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans ijpsonline.com
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylateHydrazine Hydrate, Benzaldehydes, Mercaptoacetic Acid, Zinc ChlorideHydrazide, Schiff Bases1-Acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamides researchgate.net

The incorporation of a triazole ring, a well-known pharmacophore, has been achieved through several synthetic strategies. A common starting material is naphtho[2,1-b]furan-2-carbohydrazide, which can be obtained from the corresponding ethyl ester by reaction with hydrazine hydrate. rjpn.org In one method, the carbohydrazide is treated with carbon disulfide and potassium hydroxide to form 2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazine-potassiumcarbodithioate. rjpn.org This intermediate is then refluxed with various aromatic acid hydrazides to yield N-[3-(naphtho[2,1-b]furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzamide derivatives. rjpn.org The structural confirmation of these compounds relies on elemental analysis and spectral data, including IR and NMR spectroscopy. rjpn.org The 1,2,4-triazole (B32235) ring system is known for its chemical stability and its role in a variety of biologically active compounds. nih.govfarmaciajournal.com

The synthesis of pyrimidine-fused naphtho[2,1-b]furans has been explored to generate novel polycyclic heterocyclic systems. One approach starts with 3-aminothis compound, which is synthesized from 2-hydroxy-1-naphthaldehyde. epa.govresearchgate.net This amino derivative can be acylated with anhydrides such as succinic, maleic, or phthalic anhydride. epa.govresearchgate.net Subsequent treatment with sodium hydroxide followed by acidification leads to the formation of 2-substituted-3,4-dihydro-4-oxo-naphtho[2,1-b]furo[3,2-d]pyrimidines. epa.govresearchgate.net These can be further cyclized to produce pentacyclic heterocycles. epa.govresearchgate.net

Another route utilizes ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, which can be converted to its potassium salt and reacted with γ-saccharin chloride to furnish 7-oxo-naphtho[2,1-b]furo[3',2':4,5]pyrimido[1,2-b]benzo[d]thiazole-5,5-dioxide. epa.gov These synthetic strategies demonstrate the versatility of the naphthofuran scaffold in constructing complex, fused pyrimidine (B1678525) systems. beilstein-journals.org

Azetidinones, commonly known as β-lactams, are a significant class of heterocyclic compounds. Their fusion with the naphtho[2,1-b]furan ring system has been accomplished through multi-step synthesis. The process typically begins with the preparation of naphtho[2,1-b]furan-2-carbohydrazide from its corresponding ethyl ester. researchgate.netarkat-usa.org This hydrazide is then condensed with a variety of aromatic or heterocyclic aldehydes to form N'-[(aryl)methylene]naphtho[2,1-b]furan-2-carbohydrazides, also known as Schiff bases. researchgate.netresearchgate.net

The key step in forming the azetidinone ring is the cyclocondensation of these Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.netarkat-usa.orgresearchgate.net This reaction yields N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides. researchgate.net The structures of these final compounds are established through analytical and spectral data. researchgate.net

Table 2: Synthesis of Azetidinone Derivatives

Starting MaterialKey ReagentsIntermediate(s)Final Product ClassRef.
Ethyl naphtho[2,1-b]furan-2-carboxylateHydrazine Hydrate, Aromatic/Heterocyclic Aldehydes, Chloroacetyl Chloride, TriethylamineNaphtho[2,1-b]furan-2-carbohydrazide, Schiff BasesN-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides researchgate.netarkat-usa.org
Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylateHydrazine Hydrate, Aldehydes, Chloroacetyl Chloride, Triethylamine3-Nitronaphtho[2,1-b]furan-2-carbohydrazide, Schiff Bases3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides researchgate.net

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives linked to the naphtho[2,1-b]furan moiety has been reported. The common precursor for these syntheses is naphtho[2,1-b]furan-2-carbohydrazide, obtained from the reaction of ethyl naphtho[2,1-b]furo-2-carboxylate with hydrazine hydrate. The carbohydrazide is then condensed with various aromatic aldehydes in the presence of an acid catalyst to produce N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides.

The final cyclization to form the oxadiazole ring is achieved by treating these hydrazone intermediates with an oxidizing agent. One reported method uses iodine and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) to yield 2-(naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazole derivatives. The structures of these novel compounds have been confirmed by elemental analysis and various spectral studies.

Pyrazole-containing naphtho[2,1-b]furan derivatives have been synthesized through several routes. One common method involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones. nih.govnih.gov The chalcones themselves are prepared via the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes. The subsequent reaction of the carbohydrazide with these chalcones in the presence of acetic acid as a catalyst yields 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.govnih.gov

Another synthetic strategy involves the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, which is derived from 2-acetylnaphtho[2,1-b]furan. nih.govsemanticscholar.org This reaction produces 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate that can be further reacted with various nucleophiles to create a diverse library of pyrazole derivatives. nih.govsemanticscholar.orgresearchgate.net

Quinoline (B57606) and Pyridine (B92270) Conjugates of this compound

The fusion of a this compound core with quinoline or pyridine moieties represents a strategic approach to developing compounds with enhanced biological profiles. Quinoline, a fused heterocyclic system of benzene (B151609) and pyridine, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of activities, including antimicrobial and anticancer properties. nih.govnih.gov The rationale behind creating these conjugates is to potentially combine the therapeutic effects of both heterocyclic systems into a single molecule, leading to synergistic or novel biological activities.

A primary synthetic route to these conjugates involves the initial preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate. arkat-usa.orgnih.gov This ester is then converted to naphtho[2,1-b]furan-2-carbohydrazide by treatment with hydrazine hydrate. arkat-usa.orgnih.gov This carbohydrazide serves as a crucial and versatile intermediate.

In one documented pathway, the naphtho[2,1-b]furan-2-carbohydrazide is reacted with various substituted 2-chloro-3-formylquinolines. arkat-usa.org This condensation reaction yields Schiff bases, which are subsequently cyclized with chloroacetyl chloride to produce novel azetidinone derivatives containing both the naphtho[2,1-b]furan and quinoline rings. arkat-usa.org These final compounds have been screened for their antimicrobial activities, demonstrating the potential of this molecular hybridization strategy. arkat-usa.org The research has shown that these conjugates exhibit notable antibacterial and antifungal activities. arkat-usa.org

Table 1: Synthesis and Antimicrobial Activity of Quinoline-Naphthofuran Conjugates

Starting MaterialReactantIntermediate ProductFinal Conjugate ClassObserved Biological ActivityReference
Naphtho[2,1-b]furan-2-carbohydrazideSubstituted 2-chloro-3-formylquinolinesSchiff BasesAzetidinonesAntibacterial and Antifungal arkat-usa.org

Stereochemical Considerations in this compound Derivatization

While extensive research has focused on the synthesis of diverse libraries, explicit studies on the stereochemical control during the derivatization of this compound are less common. However, stereochemistry is an inherently critical factor that can profoundly influence biological activity. When new heterocyclic rings or chiral centers are introduced into the parent molecule, the potential for different stereoisomers arises.

For instance, in the synthesis of azetidinone-quinoline conjugates, the formation of the four-membered azetidinone ring can create new stereocenters. arkat-usa.org The spatial orientation of the substituents on this ring can dictate how the molecule interacts with its biological target. Similarly, the creation of thiazolidinone derivatives from Schiff bases also introduces chirality. researchgate.net

Diversification of Substituents for Library Generation

Diversity-oriented synthesis is a powerful strategy to explore the chemical space around a privileged scaffold like naphtho[2,1-b]furan. The goal is to generate a large library of related but structurally distinct molecules for high-throughput screening. A common and effective approach is to utilize a versatile central intermediate that can be readily modified. In the context of this compound, the ethyl ester and the carbohydrazide derivatives are ideal starting points for diversification. researchgate.netnih.gov

Several diversification pathways have been successfully employed:

Hydrazide as a Hub: Naphtho[2,1-b]furan-2-carbohydrazide is a key building block. nih.gov Its terminal hydrazide group is highly reactive and can be condensed with a wide array of electrophiles.

Reaction with Chalcones: Condensation with various substituted chalcones (produced from the reaction of acetophenones and aromatic aldehydes) in the presence of an acid catalyst leads to the formation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.gov This method allows for the introduction of two new points of diversity based on the substituents of the chalcone.

Reaction with Aldehydes: Simple condensation with various aromatic aldehydes produces Schiff bases. researchgate.net These intermediates can be used directly or can be further cyclized. For example, reaction with mercaptoacetic acid converts the Schiff bases into N-substituted thiazolidinone derivatives, adding another layer of structural diversity. researchgate.net

Amide Bond Formation: The parent naphtho[2,1-b]furan-2-carboxylic acid or its activated esters can be coupled with a library of primary and secondary amines to generate a diverse set of N-substituted carboxamides. researchgate.net This is one of the most direct methods to modify the carboxamide portion of the molecule and explore how different substituents at this position affect biological activity.

These strategies enable the systematic modification of the this compound core, creating libraries of compounds that are essential for discovering new lead structures in drug development.

Table 2: Strategies for Diversification of the this compound Scaffold

Starting IntermediateDiversification Reagent(s)Resulting Chemical ClassReference
Naphtho[2,1-b]furan-2-carbohydrazideSubstituted Chalcones1,3,5-Trisubstituted Pyrazolines nih.gov
Naphtho[2,1-b]furan-2-carbohydrazideAromatic Aldehydes, then Mercaptoacetic AcidThiazolidinones researchgate.net
Naphtho[2,1-b]furan-2-carbohydrazideAromatic Aldehydes, then Chloroacetyl ChlorideAzetidinones arkat-usa.org
Ethyl naphtho[2,1-b]furan-2-carboxylateVarious AminesN-Substituted Naphtho[2,1-b]furan-2-carboxamides researchgate.net

In Vitro Biological Activity Spectrum and Mechanistic Insights

Evaluation of Antimicrobial Potency of Naphtho[2,1-b]furan-2-carboxamide Derivatives

This compound derivatives have demonstrated significant antimicrobial properties, with various analogs showing activity against a range of bacterial and fungal strains.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains (e.g., E. faecalis, S. aureus, E. coli, S. pneumoniae, P. aerugenosa)

Derivatives of naphtho[2,1-b]furan (B1199300) have been reported to exhibit notable antibacterial activity. ijprajournal.comresearchgate.net Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain synthesized N-substituted naphthofuran carboxamides have demonstrated excellent results against bacteria such as Streptococci, Staphylococcus aureus, Escherichia coli, and Pseudomonas. researchgate.netresearchgate.net Some derivatives were found to be particularly active against Streptococci at concentrations ranging from 50-100 μg/ml, with activity comparable to the standard drug procaine (B135) penicillin. researchgate.net

The core structure of naphtho[2,1-b]furan is a key contributor to its biological activities. researchgate.net The fusion of the naphthalene (B1677914) ring with a furan (B31954) ring creates a molecule with significant pharmacological potential. ijprajournal.comresearchgate.net The introduction of various substituents onto this core structure allows for the modulation of antibacterial potency. For example, some studies have focused on the synthesis of naphtho[2,1-b]furan derivatives incorporating other heterocyclic moieties like thiazole (B1198619), which also possess antibacterial properties. researchgate.netresearchgate.net

One study reported on naphtho[2,1-b]furan-2-carbohydrazones of 5-nitro-2-furanaldehyde, which were evaluated for their antibacterial effects. nih.gov Another area of research has explored the combination of these compounds with existing antibiotics, suggesting a potential role as adjuvants in antibacterial therapy. For example, a novel anti-persister compound, while not a direct this compound, has shown broad-spectrum activity when combined with different classes of antibiotics against clinically relevant pathogens like Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.org This highlights the potential for developing combination therapies to combat antibiotic resistance. frontiersin.org

Antibacterial Activity of this compound Derivatives

Bacterial Strain Activity Level Reference
Staphylococcus aureus Active researchgate.net
Klebsiella pneumoniae Active researchgate.net
Streptococci Active (at 50-100 μg/ml) researchgate.net
Escherichia coli Active researchgate.netresearchgate.net
Pseudomonas Active researchgate.netresearchgate.net

Antifungal Activities

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal potential. ijprajournal.comresearchgate.net Research has indicated that these compounds show activity against various fungal species. ijprajournal.comresearchgate.net For example, derivatives of naphtho[2,1-b]furan have exhibited antimicrobial activity against the fungus Aspergillus niger. researchgate.net

The broad spectrum of biological activities associated with the naphthofuran skeleton includes antifungal action. ijprajournal.com Synthetic naphthoquinones, which share structural similarities, have been evaluated against a wide range of fungi, including opportunistic yeasts and dermatophytes, demonstrating the potential of this class of compounds in antifungal research. nih.gov One study on synthetic naphthoquinones showed significant activity against 29 opportunistic yeasts, 40 filamentous fungi, and 20 opportunistic dermatophytes. nih.gov While not all of these are naphtho[2,1-b]furan-2-carboxamides, the findings suggest a promising area for further investigation into the specific antifungal activities of this compound and its derivatives.

Anti-Cancer Activity in Pre-clinical Cellular Models (in vitro cytotoxicity)

The anticancer properties of this compound derivatives have been a significant area of research. ijprajournal.comnih.gov Several studies have demonstrated the in vitro cytotoxic activity of these compounds against various cancer cell lines. nih.govnih.gov

A series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized and evaluated as potential anticancer agents. nih.gov These compounds exhibited potent cytotoxicity at low concentrations against HCT-116 (colon cancer), NCI-H23 (non-small cell lung cancer), and PC-3 (prostate cancer) cell lines. nih.gov The study found that the presence of electron-withdrawing groups on the N-phenyl ring, particularly at the 3',5'-position, enhanced the anticancer activity. nih.gov One particular compound, 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide, displayed outstanding cytotoxicity. nih.gov

Another study investigated the in vitro cytotoxic effects of various naphthofuran derivatives, including those with the naphtho[1,2-b]furan (B1202928) skeleton, against L1210 (leukemia), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cell lines. nih.gov The results indicated that furoquinone structures were particularly interesting, showing promising IC50 values. nih.gov Furthermore, tricyclic naphtho[2,1-b]furan derivatives have been reported to exhibit a unique cytotoxicity profile, being highly cytostatic for leukemia cancer cells and both cytostatic and cytocidal for a range of solid tumors. researchgate.net

The mechanism of action for the anticancer effects of some of these derivatives has been linked to the inhibition of NF-κB (nuclear factor kappa B) transcriptional activity, a key pathway in cancer cell survival and proliferation. nih.gov

In Vitro Cytotoxicity of this compound Derivatives

Cell Line Cancer Type Activity Reference
HCT-116 Colon Cancer Potent cytotoxicity at low concentrations nih.gov
NCI-H23 Non-Small Cell Lung Cancer Potent cytotoxicity at low concentrations nih.gov
PC-3 Prostate Cancer Potent cytotoxicity at low concentrations nih.gov
L1210 Leukemia Interesting IC50 values nih.gov
MDA-MB 231 Breast Cancer Interesting IC50 values nih.gov

Anti-inflammatory Effects of this compound Analogs

The anti-inflammatory potential of this compound analogs has also been explored. ijprajournal.comnih.gov The mechanism of action for the anti-inflammatory effects of some derivatives is tied to the inhibition of the NF-κB pathway, which plays a crucial role in inflammation. nih.govnih.gov

A study on 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs found that certain compounds exhibited inhibitory activity on NF-κB. nih.gov Specifically, a compound with a 4'-chloro group on the N-phenyl ring showed NF-κB inhibitory activity, and another with a 5'-chloro group on the naphthofuran ring and a 3',5'-bistrifluoromethane group on the N-phenyl ring had the best NF-κB inhibitory activity. nih.gov

Another research effort focused on naphthofuran derivatives as potent SIRT1 activators, which can in turn inhibit the NF-κB pathway. nih.gov This study demonstrated that certain compounds could alleviate cell inflammation in human kidney (HK-2) cells. nih.gov The anti-inflammatory mechanism was linked to the activation of SIRT1, leading to the inhibition of the downstream NF-κB/MCP-1 pathway. nih.gov

Antiulcer and Antitubercular Activities in Pre-clinical Settings

While information on the antiulcer activity of this compound is limited in the provided search results, there is evidence of research into the antitubercular potential of related compounds. A high-throughput screening of a large compound library against Mycobacterium tuberculosis H37Rv identified various small molecule scaffolds with antitubercular activity. nih.gov Although this study does not specifically name this compound, it highlights the ongoing search for novel antitubercular agents, and the broad biological activity of naphthofuran derivatives suggests they could be candidates for such screening.

Anthelmintic, Antiviral, and Anti-trypanosomal Potentials (in vitro)

The diverse biological profile of naphtho[2,1-b]furan derivatives extends to anthelmintic, antiviral, and anti-trypanosomal activities. ijprajournal.comresearchgate.net

Anthelmintic Activity: Some naphtho[2,1-b]furan derivatives have been evaluated for their anthelmintic activity. nih.gov One study reported the evaluation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles for their anthelmintic effects using Pheritima posthuma. nih.gov

Antiviral Activity: The general class of naphthofuran derivatives has been noted for possessing antiviral properties. ijprajournal.comresearchgate.net However, specific studies focusing on the antiviral activity of this compound were not prominent in the initial search results.

Anti-trypanosomal Activity: There is evidence of research into the anti-trypanosomal potential of compounds with a similar naphthoquinone core. Naphtho[2,3-b]thiophen-4,9-quinone and its derivatives were evaluated for their trypanocidal activities, showing effects on the growth of Trypanosoma cruzi epimastigotes in vitro. nih.gov While these are not furan-based, the activity of the naphthoquinone structure suggests a potential avenue for the investigation of this compound derivatives against trypanosomes.

{"box_custom_content":null,"b_10002_horizontal_scroll_area_2_box_1":{"horizontal_scroll_area_2_box_text":"\n### 4. \n\nA growing body of research highlights the diverse biological activities of this compound and its derivatives. These compounds have been investigated for their potential as therapeutic agents, demonstrating a range of effects from receptor antagonism to enzyme inhibition and antioxidant activity. The following sections detail the in vitro biological activities and explore the proposed molecular mechanisms underlying these effects.\n\n#### 4.6. Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism \n\nWhile the broader class of naphthofurans has been explored for MCH-R1 antagonism, research has predominantly centered on the naphtho[1,2-b]furan-2-carboxamide scaffold. jst.go.jp Extensive structure-activity relationship (SAR) studies on this isomeric core led to the discovery of potent MCH-R1 antagonists. For instance, the attachment of linked piperidinylphenylacetamide groups to the naphtho[1,2-b]furan-2-carboxamide skeleton resulted in compounds with significant receptor affinity. jst.go.jp One notable derivative, a 5-(4-pyridinyl) substituted analog, was identified as a highly potent MCH-R1 antagonist with an IC₅₀ value of 3 nM. jst.go.jp These findings established the naphtho[1,2-b]furan system as a promising scaffold for developing new MCH-R1 antagonists for potential use in treating conditions like obesity. jst.go.jp\n\nIn contrast, specific data on the MCH-R1 antagonist activity of the this compound isomer is not extensively documented in the reviewed literature. While one study mentions the synthesis of a this compound derivative in the context of MCH-R1 antagonist development, detailed biological activity data for this specific isomer were not provided. jst.go.jp Therefore, while the naphthofuran chemical class shows promise in this area, further research is needed to characterize the MCH-R1 inhibitory potential of the specific this compound scaffold.\n\n#### 4.7. Enzyme Inhibition Studies (e.g., CK2, VEGFR-2) \n\nInvestigations into the enzyme inhibitory activities of this compound are still in the early stages, with no definitive studies found that confirm its interaction with Casein Kinase 2 (CK2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The broader class of naphthofuran derivatives, however, has been associated with various biological activities, including anticancer and antimicrobial effects, which are often linked to enzyme inhibition. ontosight.aiontosight.aimdpi.com This suggests that the naphtho[2,1-b]furan core could potentially interact with various enzymatic targets, though specific interactions with CK2 and VEGFR-2 have yet to be elucidated for the carboxamide derivative.\n\n#### 4.8. Proposed Molecular Mechanisms of Action for this compound Bioactivity (Non-Clinical) \n\nGiven the limited specific research on the direct molecular targets of this compound, the proposed mechanisms of action are largely inferred from the activities of related derivatives. The biological activities of naphtho[2,1-b]furan derivatives are thought to stem from their unique heterocyclic structure, which can interact with various biological macromolecules. ontosight.aiontosight.ai\n\nFor activities like anticancer and antimicrobial effects, the proposed mechanism involves the compound's ability to interact with DNA or critical proteins, thereby disrupting cellular processes in pathogens or cancer cells. ontosight.ai The presence of specific substituents, such as nitro or phenyl groups on the naphthofuran core, can enhance these interactions. ontosight.ai In the context of antioxidant activity, the mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, as demonstrated in DPPH and reducing power assays. scispace.com\n\nShould future studies confirm inhibition of enzymes like VEGFR-2, the mechanism would involve interference with signaling pathways crucial for processes like angiogenesis, which is vital for tumor growth. google.com Similarly, if MCH-R1 antagonism is established, the mechanism would involve blocking the signaling of melanin-concentrating hormone, which plays a role in energy homeostasis and could be relevant for metabolic disorders. jst.go.jp\n\n#### 4.9. Antioxidant Activity Investigations \n\nSeveral derivatives of the naphtho[2,1-b]furan scaffold have been synthesized and evaluated for their antioxidant properties. scispace.com These investigations commonly use in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and reducing power assays to determine the compounds' ability to mitigate oxidative stress. scispace.com\n\nOne study focused on the antioxidant potential of several naphtho[2,1-b]furan derivatives, including 3-nitro-2-acetylnaphtho[2,1-b]furan, its hydrazone derivative, and ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate. scispace.com The results indicated that these compounds possess significant antioxidant effects. Free radicals are known to react with and damage cellular components like polyunsaturated lipids and DNA, and antioxidants can prevent this damage. scispace.com\n\nThe antioxidant capacity of these derivatives was quantified by their percentage of inhibition in the respective assays. The findings suggest that the naphtho[2,1-b]furan scaffold is a promising source for the development of potent antioxidants. scispace.com\n\n\n \n \n

scispace.comTable of Compounds

Structure Activity Relationship Sar and Pharmacophore Elucidation

Correlating Structural Modifications with Changes in Biological Efficacy

The biological efficacy of naphtho[2,1-b]furan-2-carboxamide derivatives is intricately linked to their structural architecture. Modifications to the core structure have been shown to significantly modulate their activity, particularly as antimicrobial and antitubercular agents.

A key series of derivatives, the N-[(2'-substituted phenyl)-1',3'-thiazol-5-one]-naphtho[2,1-b]furan-2-carboxamides, has been a focal point of SAR studies. Research has demonstrated that the nature and position of substituents on the phenyl ring of the thiazolidinone moiety play a crucial role in determining the antitubercular and antibacterial potency. For instance, the introduction of electron-withdrawing groups, such as nitro and chloro groups, on the phenyl ring has been found to enhance the biological activity.

The core this compound structure serves as a versatile template. The amide linkage is a critical component, and modifications at this position, such as the introduction of various heterocyclic rings, have led to the discovery of compounds with diverse pharmacological profiles.

Interactive Table: Qualitative Structure-Activity Relationship of N-[(2'-Substituted phenyl)-1',3'-thiazol-5-one]-naphtho[2,1-b]furan-2-carboxamide Derivatives.

Substituent (R) on Phenyl RingObserved Biological ActivityReference
Nitro (NO₂)Potent antiulcer, antibacterial, and antitubercular activity
Chloro (Cl)Significant antibacterial and antitubercular activity
UnsubstitutedModerate activity

This table is based on qualitative descriptions of activity from the cited source.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, particularly those with antitubercular properties, several key pharmacophoric features have been proposed based on broader studies of antitubercular agents. nih.govnih.gov

These essential features generally include:

Aromatic/Hydrophobic Regions: The planar naphthofuran ring system provides a significant hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with the target protein.

Hydrogen Bond Acceptors: The oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the carboxamide group are crucial hydrogen bond acceptors. The nitro group, when present as a substituent, also acts as a potent hydrogen bond acceptor. nih.gov

Hydrogen Bond Donors: The amide (N-H) group acts as a key hydrogen bond donor.

Distal Aromatic Ring: In many active derivatives, an additional aromatic ring, such as the substituted phenyl ring in the thiazolidinone series, serves as a distal hydrophobic feature that contributes to binding affinity. nih.gov

These features collectively create a specific spatial arrangement that allows the molecule to fit into the binding site of its biological target, such as enzymes within Mycobacterium tuberculosis.

Impact of Substituent Effects on Bioactivity Profiles

The electronic and steric properties of substituents on the this compound scaffold have a profound impact on the bioactivity profiles of these compounds.

Electronic Effects: As previously mentioned, the introduction of electron-withdrawing groups (EWGs) on the peripheral phenyl ring of derivatives often leads to an increase in antimicrobial and antitubercular activities. EWGs like nitro and chloro groups can enhance the interaction of the molecule with the target, potentially by modulating the electronic distribution of the entire molecule or by participating in specific polar interactions.

Interactive Table: Impact of Substituent Class on the Bioactivity of this compound Derivatives.

Substituent Class on Phenyl RingGeneral Impact on BioactivityExample SubstituentReference
Electron-Withdrawing GroupsEnhancement of antitubercular and antibacterial activityNitro (NO₂), Chloro (Cl)
Electron-Donating GroupsGenerally lower activity compared to EWGs(Data not extensively available for this specific scaffold)
Steric BulkCan either enhance or decrease activity depending on the target's binding site topology(Data not extensively available for this specific scaffold)

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with a biological target. Conformational analysis of this compound derivatives provides insights into the spatial arrangement of the key pharmacophoric features and how this influences the structure-activity relationship.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of Naphtho[2,1-b]furan-2-carboxamide Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Recent research has employed molecular docking to investigate the antibacterial potential of N-formyl-N-(formyloxy)-5-nitrothis compound derivatives. In one such study, these compounds were docked into the active site of the E. coli MurB enzyme (PDB ID: 2MBR), a key enzyme in bacterial cell wall biosynthesis. The analysis revealed that these derivatives form strong binding interactions within the active site of the MurB enzyme. These interactions are mediated through a combination of hydrogen bonds, van der Waals forces, and pi-alkyl interactions with various amino acid residues. researchgate.net

The key amino acid residues of the E. coli MurB enzyme found to be interacting with these this compound derivatives include:

Hydrophobic and van der Waals Interactions: LEU104, LEU178, TRP89, VAL132, PHE328, VAL52, LEU53, VAL326, ILE122, and ILE110.

Hydrogen Bonding and Polar Interactions: ARG327, ASN51, GLN120, GLU325, and GLU334. researchgate.net

These interactions suggest that the this compound scaffold can effectively occupy the binding pocket of the MurB enzyme, potentially leading to its inhibition and subsequent antibacterial effects. researchgate.net

Table 1: Key Interacting Residues of E. coli MurB with this compound Derivatives

Interaction TypeInteracting Amino Acid Residues
Hydrophobic/van der WaalsLEU104, LEU178, TRP89, VAL132, PHE328, VAL52, LEU53, VAL326, ILE122, ILE110
Hydrogen Bonding/PolarARG327, ASN51, GLN120, GLU325, GLU334

While detailed ligand-target interactions have been qualitatively described, specific quantitative binding affinity predictions, such as docking scores or binding free energies (e.g., in kcal/mol), for this compound derivatives are not extensively reported in the currently available literature. However, studies on related furan-containing compounds have demonstrated the utility of such predictions. For instance, in a study on novel furan-azetidinone hybrids targeting E. coli enzymes, ligands were ranked based on their docking scores and binding energies, with the most promising compounds identified as potential inhibitors of enoyl reductase. ijper.org This highlights the potential for future studies to quantify the binding affinities of this compound derivatives to their biological targets, which would be crucial for prioritizing compounds for further experimental validation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govresearchgate.net These models can then be used as 3D queries to screen large compound libraries (virtual screening) to discover novel molecules with the desired activity. nih.gov

While a specific pharmacophore model for this compound has not been explicitly detailed in the available literature, studies on structurally related compounds provide a framework for its potential development. For example, a ligand-based pharmacophore model was developed for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors, which consisted of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, and aromatic rings. nih.gov This model was successfully used to identify novel, potent, and selective inhibitors from a virtual screening campaign. nih.gov

Given the diverse biological activities of naphtho[2,1-b]furan (B1199300) derivatives, it is plausible that different pharmacophore models could be developed for their various targets. For instance, a model for antibacterial activity might emphasize specific hydrogen bonding patterns and hydrophobic interactions within the active site of an enzyme like MurB. Such a model, once validated, could be instrumental in screening for and designing new, more potent this compound-based antibacterial agents.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that influence their potency.

A specific QSAR model for the antibacterial activity of this compound derivatives is not yet available in the public domain. However, a 3D-QSAR study on a series of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives with anti-proliferative activity against colorectal cancer cells has been reported. nih.gov This study, using the Comparative Molecular Field Analysis (CoMFA) method, generated a reliable model with a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.625. nih.gov The model indicated that the steric and electrostatic fields around the molecules were significant contributors to their biological activity. nih.gov

The successful development of this QSAR model for a related naphthofuran scaffold suggests that a similar approach could be applied to this compound derivatives to elucidate the key structural determinants of their antibacterial or other biological activities. Such a model would be a valuable tool for the rational design of new analogues with enhanced potency.

Table 2: Example of 3D-QSAR Model Parameters for Naphtho[2,3-b]furan-4,9-dione Derivatives

QSAR Model
CoMFA0.990.625

Theoretical Studies on Electronic Structure and Reactivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and other molecular properties of chemical compounds. These studies can help in understanding the mechanism of action and in predicting the behavior of molecules in biological systems.

A DFT study was conducted on 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, a compound structurally related to the this compound scaffold. The calculations determined the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to be 4.43 eV. nih.gov The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

While this study was not on the exact carboxamide derivative, the findings provide a foundational understanding of the electronic properties of the core naphtho[2,1-b]furan ring system. Future DFT studies on this compound itself could provide more specific information about its electronic distribution, reactivity profile, and how these factors might influence its interactions with biological targets.

In Silico Prediction of Potential Biological Targets

Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. In silico target fishing, also known as reverse docking or target prediction, is a computational approach used to identify potential protein targets for a given small molecule. nih.gov This can be achieved through various methods, including ligand-based approaches that compare the query molecule to databases of compounds with known targets, and structure-based approaches that dock the molecule into the binding sites of a large number of proteins.

To date, there are no specific published studies on the in silico prediction of biological targets for this compound. However, the diverse biological activities reported for the broader class of naphthofuran derivatives, including antibacterial, antifungal, and anticancer effects, suggest that these compounds are likely to interact with multiple biological targets. researchgate.net

The application of in silico target fishing methods to the this compound scaffold could be a fruitful area for future research. Such studies could help to elucidate the polypharmacology of these compounds, identify novel therapeutic applications, and anticipate potential off-target effects.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of naphtho[2,1-b]furan-2-carboxamide and its derivatives, characteristic vibrational frequencies confirm the presence of key structural motifs.

For instance, in a study of N-(phenylsulfonyl)naphtho[2,1-b]furan-1-carboxamide, the FTIR spectrum displayed distinct peaks corresponding to the carbonyl (C=O) stretching at 1698.2 cm⁻¹, N-H stretching at 3233.1 cm⁻¹, and symmetric and asymmetric SO₂ stretching at 1173.3 cm⁻¹ and 1326.2 cm⁻¹, respectively. nih.gov Similarly, the analysis of various 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide derivatives showed characteristic amide N-H stretching between 3703-3110 cm⁻¹, aromatic C-H stretching from 2995-2789 cm⁻¹, and carbonyl (C=O) vibrations in the range of 1498-1418 cm⁻¹. researchgate.netresearchgate.net

These specific absorption bands provide clear evidence for the presence of the carboxamide functional group and other substituents, allowing for the initial structural confirmation of the synthesized compounds.

Interactive Data Table: FTIR Spectral Data for this compound Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Amide N-HStretching3110 - 3703 researchgate.netresearchgate.net
Aromatic C-HStretching2789 - 2995 researchgate.netresearchgate.net
Carbonyl (C=O)Stretching1418 - 1498 researchgate.netresearchgate.net
Amide C=OStretching1698.2 nih.gov
Sulfonyl (SO₂)Symmetric Stretching1173.3 nih.gov
Sulfonyl (SO₂)Asymmetric Stretching1326.2 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton.

In the study of ethyl naphtho[2,1-b]furan-2-carboxylate, a precursor to the carboxamide, the ¹³C NMR spectrum in CDCl₃ showed characteristic signals for the ethyl group at 14.4 ppm (CH₃) and 61.4 ppm (CH₂), as well as for the aromatic and furan (B31954) ring carbons at various chemical shifts, and the carbonyl carbon at 159.5 ppm. jsac.or.jp For derivatives like 2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehyde, the ¹H NMR spectrum clearly showed a singlet for the aldehyde proton at 10.27 ppm and distinct signals for the aromatic protons, while the ¹³C NMR confirmed the presence of the tolyl group and the naphthofuran core. rsc.org

The analysis of various naphtho[1,2-b]furan-2-carboxamide derivatives also heavily relies on ¹H and ¹³C NMR to confirm the substitution patterns on the aromatic rings and the integrity of the core structure. jst.go.jprsc.org These detailed NMR data are crucial for verifying the successful synthesis of the target molecules.

Interactive Data Table: Representative ¹³C NMR Data for Ethyl Naphtho[2,1-b]furan-2-carboxylate

Carbon AtomChemical Shift (ppm)Reference
CH₃ (ethyl)14.4 jsac.or.jp
CH₂ (ethyl)61.4 jsac.or.jp
Aromatic/Furan CH112.7, 122.7, 123.3, 128.0, 128.9 jsac.or.jp
Aromatic/Furan C125.3, 127.2, 130.5, 145.0, 153.9 jsac.or.jp
C=O (ester)159.5 jsac.or.jp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which is essential for confirming the elemental composition of a new molecule.

For various synthesized naphtho[2,1-b]furan (B1199300) derivatives, mass spectrometry has been used to confirm their molecular weights. For example, in the synthesis of 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide derivatives, the mass spectra showed the molecular ion peak (M+1), confirming the expected molecular weights. researchgate.netresearchgate.net Similarly, HRMS analysis of compounds like 2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehyde provided an exact mass measurement that matched the calculated molecular formula, C₂₀H₁₄O₂. rsc.org

Interactive Data Table: HRMS Data for a Naphtho[2,1-b]furan Derivative

CompoundMolecular FormulaCalculated m/zFound m/zReference
2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehydeC₂₀H₁₄O₂286.0994286.0995 rsc.org

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state.

The crystal structure of ethyl naphtho[2,1-b]furan-2-carboxylate, a key intermediate, was determined by SCXRD. jsac.or.jpresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. jsac.or.jpresearchgate.net The naphthofuran moiety was found to be essentially planar. jsac.or.jp This technique has also been applied to other derivatives, such as N-(phenylsulfonyl)naphtho[2,1-b]furan-1-carboxamide, revealing a twisted conformation at the sulfur atom and providing detailed information about intermolecular interactions like hydrogen bonding. nih.gov

SCXRD is particularly crucial for establishing the absolute configuration of chiral centers and for understanding the packing of molecules in the crystal lattice, which can influence the material's physical properties.

Interactive Data Table: Crystallographic Data for Ethyl Naphtho[2,1-b]furan-2-carboxylate

ParameterValueReference
Crystal SystemMonoclinic jsac.or.jpresearchgate.net
Space GroupP2₁/c jsac.or.jpresearchgate.net
a (Å)13.112(4) jsac.or.jpresearchgate.net
b (Å)5.910(1) jsac.or.jpresearchgate.net
c (Å)18.657(5) jsac.or.jpresearchgate.net
β (°)123.785(6) jsac.or.jpresearchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula of a newly synthesized compound and to assess its purity.

For various naphtho[2,1-b]furan derivatives, elemental analysis has been reported as a key characterization step to confirm that the synthesized compounds have the expected elemental composition. researchgate.netresearchgate.netnih.govnih.gov The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the sample.

Future Research Directions and Pre Clinical Therapeutic Potential

Design and Synthesis of Next-Generation Naphtho[2,1-b]furan-2-carboxamide Analogs

The future design of this compound analogs will be heavily guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. The core synthetic strategy often begins with the formation of the naphthofuran ring system, for which several methods have been established. A common starting point is 2-hydroxy-1-naphthaldehyde (B42665), which can be reacted with ethyl chloroacetate (B1199739) to form ethyl naphtho[2,1-b]furan-2-carboxylate. mdpi.com This ester can then be converted to the corresponding carbohydrazide (B1668358) by treatment with hydrazine (B178648) hydrate (B1144303), providing a key intermediate for further derivatization. mdpi.compluto.bio For instance, reaction of the carbohydrazide with chalcones can yield pyrazole-containing analogs. pluto.bio

Another synthetic route involves the Thorpe-Ziegler cyclization of 1-cyano-2-naphthoxyacetamide to produce 3-aminothis compound, which serves as a versatile precursor for pyrimidine-fused derivatives. nih.gov The synthesis of N-substituted naphtho[2,1-b]furan-2-carboxamides can be achieved by coupling the naphtho[2,1-b]furan-2-carboxylic acid with a variety of amines. nih.gov

Design principles for next-generation analogs will focus on systematic modifications of different parts of the molecule. Key areas for exploration include:

Substitution on the N-phenyl ring: SAR studies on related naphthofuran scaffolds have shown that the nature and position of substituents on the N-phenyl ring significantly influence biological activity. nih.gov The introduction of electron-withdrawing groups, for example, has been shown to enhance anticancer and NF-κB inhibitory activities in analogous series. nih.gov

Modifications of the naphthofuran core: Alterations to the core structure, such as the introduction of substituents at various positions, can modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Linker modification: In analogs where the naphthofuran-2-carboxamide moiety is connected to another pharmacophore, the length and nature of the linker can be optimized to improve binding affinity and pharmacokinetic profiles. nygen.io

Table 1: Synthetic Strategies for this compound Derivatives

Starting MaterialKey IntermediateResulting Analog ClassReference
2-Hydroxy-1-naphthaldehydeNaphtho[2,1-b]furan-2-carbohydrazide (B1303883)Pyrazole-substituted derivatives mdpi.compluto.bio
1-Cyano-2-naphthoxyacetamide3-Amino-naphtho[2,1-b]furan-2-carboxamidePyrimidine-fused derivatives nih.gov
Naphtho[2,1-b]furan-2-carboxylic acid-N-substituted carboxamides nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention (In Vitro/Cellular)

While initial studies have focused on certain biological activities, the broad structural features of naphtho[2,1-b]furan-2-carboxamides suggest they may interact with a wider range of biological targets. Future research should aim to identify these novel targets to uncover new therapeutic applications.

One promising area of investigation is the inhibition of transcription factors. For example, derivatives of the related naphtho[1,2-b]furan (B1202928) scaffold have been identified as inhibitors of NF-κB, a key regulator of inflammatory responses and cancer cell survival. nih.gov Given the structural similarity, it is plausible that this compound analogs could also modulate NF-κB activity.

Another avenue for exploration is the modulation of epigenetic enzymes. Sirtuins, a class of histone deacetylases, are critical regulators of cellular processes and are implicated in aging and disease. Recently, naphthofuran derivatives have been identified as potent activators of SIRT1, suggesting a potential therapeutic role in diseases such as diabetic nephropathy. mdpi.com Screening of a library of this compound derivatives against a panel of sirtuins and other epigenetic modifiers could reveal novel and selective modulators.

Table 2: Potential Novel Biological Targets for this compound Analogs

Target ClassSpecific Target ExamplePotential Therapeutic AreaReference (for related scaffolds)
Transcription FactorsNF-κBInflammation, Cancer nih.gov
Epigenetic EnzymesSIRT1Metabolic diseases, Aging mdpi.com

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the mechanism of action of this compound derivatives, future studies should leverage multi-omics approaches. pluto.bionygen.io The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a systems-level view of the cellular response to compound treatment, revealing novel targets and pathways. pluto.bionygen.iomdpi.com

A typical workflow would involve treating cancer cell lines or other relevant cellular models with active this compound analogs and performing a time-course analysis of the different "omes". For instance, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression, while proteomic analysis (e.g., mass spectrometry-based proteomics) can reveal alterations in protein abundance and post-translational modifications. nih.govnih.gov Metabolomic profiling can uncover changes in cellular metabolism. nih.govnih.gov

By integrating these datasets, researchers can construct detailed molecular interaction networks and identify key nodes and pathways that are perturbed by the compound. nih.gov This approach can help to:

Identify the primary molecular target(s): By correlating changes across different omics layers, it may be possible to pinpoint the initial binding event.

Elucidate downstream signaling pathways: Multi-omics data can reveal the cascade of molecular events that occur following target engagement.

Discover biomarkers of drug response: Identifying molecular signatures that correlate with sensitivity or resistance to the compound can aid in patient stratification in future clinical studies. nih.gov

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the chemical space around the this compound scaffold, the development of high-throughput screening (HTS) assays is crucial. nih.gov HTS allows for the rapid testing of large libraries of compounds, accelerating the identification of potent and selective hits. nih.gov

The design of the HTS assay will depend on the biological target of interest. For example, if the goal is to identify inhibitors of a specific enzyme, a biochemical assay measuring enzyme activity can be adapted for a high-throughput format. nih.gov If the target is a receptor, a cell-based reporter gene assay can be developed to measure receptor activation or inhibition. nih.gov

Key considerations for developing a robust HTS assay include:

Assay miniaturization: Reducing the assay volume to 384- or 1536-well plate formats to conserve reagents and compound.

Automation: Using robotic systems for liquid handling and plate reading to increase throughput and reduce variability.

Data analysis pipeline: Implementing software for automated data analysis and hit identification.

The development of such assays will enable the screening of large, diverse libraries of this compound derivatives, leading to the discovery of novel lead compounds for a variety of therapeutic targets. rsc.org

Advanced Computational Tools for Predictive Modeling and Lead Optimization

Computational chemistry and machine learning are playing an increasingly important role in drug discovery. mdpi.com For the this compound scaffold, these tools can be applied to:

Predictive modeling of bioactivity: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their chemical structure. This can help to prioritize which compounds to synthesize and test.

Molecular docking: Docking studies can be used to predict the binding mode of this compound derivatives to their biological targets. nih.gov This information can guide the design of new analogs with improved binding affinity and selectivity.

Lead optimization: Computational tools can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of analogs. mdpi.com This can help to identify compounds with a higher probability of success in preclinical and clinical development.

By integrating these computational approaches into the drug discovery workflow, it is possible to accelerate the optimization of lead compounds and reduce the time and cost of bringing a new drug to market. mdpi.com

Potential Applications in Chemical Biology Research

Beyond their therapeutic potential, this compound derivatives can also serve as valuable tools for chemical biology research. Specifically, they can be developed as chemical probes to study the function of their biological targets in a cellular context.

A chemical probe is a small molecule that is potent and selective for a particular target and can be used to perturb its function. By developing such probes based on the this compound scaffold, researchers can:

Investigate the role of a specific target in a biological process: By treating cells or organisms with the probe and observing the phenotypic consequences, it is possible to infer the function of the target.

Identify new drug targets: Phenotypic screening with a library of chemical probes can reveal novel targets that are involved in a disease of interest.

Validate drug targets: Chemical probes can be used to confirm that engaging a particular target leads to a desired therapeutic effect.

The development of well-characterized chemical probes from the this compound class will not only advance our understanding of fundamental biology but also pave the way for the discovery of new medicines.

Q & A

Q. What are the standard synthetic routes for naphtho[2,1-b]furan-2-carboxamide derivatives?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Step 1 : React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form ethyl naphtho[2,1-b]furan-2-carboxylate .
  • Step 2 : Treat the ester with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide .
  • Step 3 : React the carbohydrazide with substituted aldehydes (e.g., 2-chloro-3-formylquinoline) to form Schiff bases, followed by treatment with chloroacetyl chloride to generate azetidinone derivatives (e.g., compounds 6a-l in Scheme 1) .

Q. Key Analytical Data :

CompoundIR (C=O stretch, cm⁻¹)1H NMR^1 \text{H NMR} (δ, DMSO)Yield (%)
6h 1657, 17097.21–9.25 (m, Ar-H), 10.45 (s, CONH)68
6k 1655, 17083.75 (s, OCH₃), 7.21–9.35 (m, Ar-H)72
Data sourced from elemental analysis, IR, and NMR spectroscopy .

Q. How are spectroscopic techniques employed to confirm the structure of naphtho[2,1-b]furan derivatives?

  • IR Spectroscopy : Identifies carbonyl stretches (1650–1710 cm⁻¹ for azetidinone and carboxamide C=O) and N-H stretches (~3420 cm⁻¹) .
  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Aromatic protons (δ 7.0–9.5), CONH protons (δ ~10.4), and substituents (e.g., OCH₃ at δ 3.75) .
    • 13C NMR^13 \text{C NMR}: Carbonyl carbons (δ ~166–170), aromatic carbons (δ 110–157) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 555 for 6h ) confirm molecular weight .

Q. What preliminary biological assays are used to screen naphtho[2,1-b]furan derivatives?

Derivatives are screened for antibacterial and antifungal activity using:

  • Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • MIC (Minimum Inhibitory Concentration) determinations via broth dilution methods .
  • Cytotoxicity assays (e.g., MTT) to evaluate anticancer potential, focusing on NF-κB inhibition or apoptosis pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to control isomer formation in naphtho[2,1-b]furan synthesis?

Isomeric purity (e.g., naphtho[2,1-b]furan vs. naphtho[2,3-b]furan) depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor specific cyclization pathways .
  • Base selection : Et₃N promotes β-naphthol anion formation, directing regioselective addition to Meldrum’s acid in one-pot syntheses .
  • Temperature control : Lower temperatures (e.g., rt) minimize side reactions, as seen in azetidinone formation .

Example : In a three-component reaction (Meldrum’s acid, arylglyoxals, β-naphthol), only naphtho[2,1-b]furan derivatives form due to steric and electronic effects of substituents .

Q. What computational strategies are used to predict the bioactivity of naphtho[2,1-b]furan derivatives?

  • Molecular Docking : Predict binding affinity to targets like NF-κB or kinases using software (e.g., AutoDock). For instance, carboxamide groups form hydrogen bonds with active-site residues .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl or OCH₃) with antimicrobial activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer in materials science applications .

Q. How do structural modifications impact the fluorescence properties of naphtho[2,1-b]furan derivatives?

  • Electron-donating groups (e.g., -OCH₃) enhance fluorescence intensity by increasing conjugation .
  • Rigid fused-ring systems (e.g., naphtho[2,1-b]difuran) improve quantum yield (up to Φ = 0.45) due to reduced non-radiative decay .
  • Solvatochromism : Polar solvents cause redshifted emission, as observed in compounds like 8em = 480 nm in DMSO) .

Q. Table: Fluorescence Data for Selected Derivatives

Compoundλabs (nm)λem (nm)Quantum Yield (Φ)
2c 3504300.32
8 3654800.45
Data from UV/Vis and fluorescence spectroscopy .

Q. What strategies resolve contradictions in reported biological activities of naphtho[2,1-b]furan derivatives?

  • Dose-response analysis : Verify whether effects (e.g., cytotoxicity) are concentration-dependent .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm NF-κB pathway involvement .
  • Batch reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis .

Q. How are naphtho[2,1-b]furan derivatives applied in materials science?

  • Organic Electronics : Naphtho[2,1-b]difuran derivatives exhibit hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ in OFETs due to dense π-orbital stacking .
  • Fluorescent Probes : Carboxamide-functionalized derivatives serve as Zn²⁺ sensors in live-cell imaging, with λem shifts from 430 to 500 nm upon metal binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.